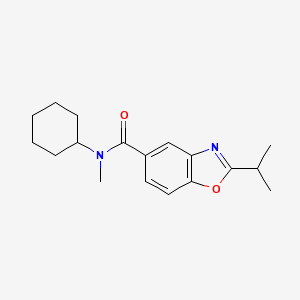![molecular formula C20H38N2O B5055650 2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5055650.png)
2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol (also known as BCEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BCEP is a piperazine derivative that has been synthesized through a multistep process.
Applications De Recherche Scientifique
BCEP has been extensively studied for its potential applications in various fields. In medicinal chemistry, BCEP has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. BCEP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to investigate the distribution and function of certain brain receptors.
Mécanisme D'action
The mechanism of action of BCEP is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which plays a crucial role in the regulation of anxiety and mood. BCEP has been shown to enhance the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects
BCEP has been shown to have several biochemical and physiological effects. In animal studies, BCEP has been shown to reduce anxiety-like behavior and improve cognitive function. BCEP has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. In addition, BCEP has been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
BCEP has several advantages and limitations for use in laboratory experiments. One of the main advantages of BCEP is its high selectivity for GABA receptors, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, BCEP has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, BCEP has limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BCEP. One area of research is the development of new synthetic methods for BCEP that can improve the overall yield of the synthesis process. Another area of research is the investigation of the potential therapeutic applications of BCEP in various neurological and psychiatric disorders. Finally, future studies could focus on the development of new imaging techniques to better understand the distribution and function of GABA receptors in the brain.
Conclusion
In conclusion, BCEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BCEP has been synthesized through a multistep process, and its mechanism of action involves modulation of the GABAergic system. BCEP has several advantages and limitations for use in laboratory experiments, and future directions for research include the investigation of its therapeutic potential and the development of new synthetic methods and imaging techniques.
Méthodes De Synthèse
The synthesis of BCEP involves a multistep process that starts with the reaction of 1,4-bis(cyclohexylmethyl)piperazine with epichlorohydrin to form 2-(1,4-bis(cyclohexylmethyl)-2-oxopiperazinyl)ethanol. This intermediate is then reduced with sodium borohydride to obtain BCEP. The overall yield of the synthesis process is approximately 50%.
Propriétés
IUPAC Name |
2-[1,4-bis(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h18-20,23H,1-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASBOLHKIJHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)

![5-(3-methoxybenzyl)-1-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5055592.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5055594.png)
![(2R*,6S*)-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5055600.png)
![2-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5055617.png)
![N-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B5055621.png)
![N-(4-methoxyphenyl)-2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5055623.png)
![ethyl 2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5055626.png)
![3-(3-chlorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055636.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4-pyridinyl)ethyl]acetamide](/img/structure/B5055643.png)


![1-{1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5055666.png)
